(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate
Description
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Properties
IUPAC Name |
[(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO5S/c1-13-10-16(28-29(25,26)17-4-2-15(22)3-5-17)12-18-20(13)21(24)19(27-18)11-14-6-8-23-9-7-14/h2-12H,1H3/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIFIOMIDFSHIQ-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=NC=C3)O2)OS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)OS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a benzofuran core , a pyridine ring , and a sulfonate group . The structural complexity allows it to interact with various biological targets, which is essential for its activity.
Synthesis Overview
The synthesis typically involves several key steps:
- Formation of the Benzofuran Core : Achieved through cyclization reactions involving phenolic and aldehyde precursors.
- Introduction of the Pyridine Ring : Accomplished via condensation reactions under basic conditions.
- Attachment of the Sulfonate Group : This step is crucial for enhancing solubility and bioavailability.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with various receptors, potentially altering cellular signaling pathways.
Anticancer Activity
Research has indicated that similar compounds exhibit significant anticancer properties. For instance, studies on related benzofuran derivatives have shown promising results against various cancer cell lines, suggesting that this compound may also possess anti-proliferative effects.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 0.091 | Breast Cancer |
| Compound B | 0.150 | Lung Cancer |
| (Z)-4-methyl... | TBD | TBD |
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures have exhibited antimicrobial properties. The presence of the pyridine moiety is often linked to enhanced interaction with microbial enzymes, leading to inhibition of growth.
Case Studies
- Study on Related Compounds : A study evaluated the biological effects of a series of benzofuran derivatives against DYRK1A and PI3Kα enzymes, showing that modifications in structure significantly influenced their inhibitory potency .
- Clinical Relevance : Another investigation highlighted the therapeutic potential of similar compounds in treating inflammatory diseases, suggesting that (Z)-4-methyl... could be further explored for its anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
